Sotorasib, also known as AMG-510, is a groundbreaking small molecule in the field of cancer research. [, ] It belongs to a class of compounds known as Kirsten rat sarcoma viral oncogene homolog (KRAS) G12C inhibitors. [, , , , , , , ] Specifically, sotorasib targets the mutated KRAS G12C protein, a common oncogenic driver in various cancers, most notably non-small cell lung cancer (NSCLC). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its role in scientific research revolves around its potential to suppress tumor growth by inhibiting this mutated protein. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Sotorasib has garnered significant attention due to its ability to target a previously considered "undruggable" protein, opening up new avenues for cancer treatment research. [, , , ]
Sotorasib is a novel therapeutic compound recognized as a first-in-class inhibitor targeting the KRAS G12C mutation, primarily used in the treatment of non-small cell lung cancer (NSCLC). It was developed by Amgen and received approval from the U.S. Food and Drug Administration in May 2021 under the trade name Lumakras. Sotorasib's unique mechanism of action allows it to selectively bind to the mutated form of the KRAS protein, inhibiting its oncogenic activity, which has been a significant challenge in cancer therapeutics for decades.
Sotorasib is classified as a small molecule drug and is categorized under targeted therapies for cancer treatment. Its development arose from extensive research aimed at addressing mutations in the KRAS gene, which are prevalent in various cancers but particularly in NSCLC. The compound's structure includes an axially chiral biaryl linkage that enhances its specificity for the KRAS G12C mutant form, setting it apart from other therapeutic agents.
Sotorasib's molecular formula is CHNO, with a molecular weight of approximately 392.48 g/mol. The compound features a complex structure characterized by:
Sotorasib undergoes various chemical reactions during its synthesis and metabolism:
Sotorasib functions by selectively binding to the KRAS G12C mutant protein, inhibiting its downstream signaling pathways that promote tumor growth and survival. The binding occurs at a specific "cryptic" pocket within the mutant protein structure, effectively blocking its activity. This mechanism leads to reduced cellular proliferation and induces apoptosis in cancer cells harboring this mutation.
Sotorasib's primary application is as a targeted therapy for patients with KRAS G12C-mutated non-small cell lung cancer. Its development represents a significant milestone in oncology, providing new hope for patients with previously "undruggable" mutations. Beyond NSCLC, ongoing research is exploring potential applications in other cancers exhibiting similar mutations.
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a pivotal GTPase that functions as a molecular switch, cycling between active GTP-bound and inactive GDP-bound states to regulate mitogenic signaling pathways including RAF-MEK-ERK and PI3K-AKT [5] [10]. Oncogenesis is driven predominantly by mutations at codon 12, where glycine is substituted by other amino acids. The G12C mutation (glycine-to-cysteine substitution) represents a unique molecular subset:
Co-occurring genomic alterations further modulate clinical aggressiveness:
Table 1: Impact of Co-mutations on KRAS G12C-Driven Oncogenesis
Co-mutation | Prevalence in KRAS G12C NSCLC | Biological Consequence | Clinical Impact |
---|---|---|---|
KEAP1 | 15.7% | NRF2 pathway activation; redox imbalance | Shorter OS (HR 1.8) [1] |
STK11 | 34.3% | AMPK/LKB1 pathway loss; metabolic reprogramming | Reduced PFS with monotherapy [1] [3] |
TP53 | 38.5% | Genomic instability; impaired apoptosis | Variable response; subtype-dependent [1] |
For decades, KRAS was deemed "undruggable" due to:1. Biochemical Intractability:- Ultra-high affinity for GTP (picomolar range) and intracellular GTP abundance (0.5 mM) precluded competitive inhibition [10].- A smooth protein surface lacking deep hydrophobic pockets for small-molecule binding [5] [10].2. Biological Complexity:- Signaling redundancy via wild-type HRAS/NRAS and feedback reactivation of receptor tyrosine kinases (RTKs) upon KRAS inhibition [5] [10].
The breakthrough emerged from structural insights into switch II pocket dynamics:
Table 2: Evolution of Direct KRAS Targeting Strategies
Approach Era | Key Strategies | Limitations | Key Advance |
---|---|---|---|
Pre-2013 | Farnesyltransferase inhibitors; RAS siRNA | Lack of mutant specificity; toxicity | None clinically viable |
2013–2018 | Switch II pocket discovery; covalent tethering | Low drug potency; pharmacokinetic challenges | Proof of concept (e.g., ARS-1620) [10] |
2019–Present | Irreversible inhibitors (Sotorasib, Adagrasib) | Adaptive resistance; co-mutation effects | FDA approval for NSCLC/CRC [4] [6] |
Sotorasib’s development validated covalent inhibition as a transformative strategy:
Colorectal Cancer (CRC): As monotherapy, sotorasib showed limited efficacy (ORR: 9.7%) due to EGFR-mediated feedback [10]. However, the CodeBreaK 300 trial demonstrated that combining sotorasib with panitumumab (anti-EGFR) doubled ORR to 26.4% and median PFS to 5.6 months versus standard care (2.2 months), leading to FDA approval [4] [6]. Mechanistically, panitumumab blocks EGFR-dependent reactivation of wild-type RAS, preventing adaptive resistance [6] [10].
Biological Insights from Clinical Data:
Sotorasib’s success has catalyzed development of next-generation KRAS inhibitors, including pan-KRAS degraders and "ON"-state binders (e.g., RMC-6236), expanding the frontier of RAS-targeted oncology [5] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7